Hafnium dihydride, with the chemical formula HfH₂, is a binary hydride of hafnium. It appears as a crystalline solid and has an oxidation state of +2 for hafnium. The compound is notable for its high density, approximately 11,400 kg/m³, and its significant hydrogen content, comprising about 1.12% hydrogen and 98.88% hafnium by weight . Hafnium dihydride is categorized under hydrides and exhibits unique properties compared to other metal hydrides.
The synthesis of hafnium dihydride is not extensively documented, but it can be produced through several methods:
These methods require controlled environments to ensure purity and yield.
Hafnium dihydride has potential applications in various fields:
Interaction studies involving hafnium dihydride focus on its reactivity with other chemical species. Notably, its interaction with water has been well-documented, highlighting its potential as a hydrogen source. Further research into its interactions with acids and bases could provide insights into its stability and reactivity under different conditions.
Hafnium dihydride shares similarities with several other metal hydrides. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Oxidation State | Density (kg/m³) | Unique Features |
---|---|---|---|---|
Hafnium Dihydride | HfH₂ | +2 | 11,400 | High density; significant hydrogen release upon reaction with water |
Zirconium Dihydride | ZrH₂ | +2 | ~6,500 | Lower density; used in similar applications |
Titanium Dihydride | TiH₂ | +2 | ~4,500 | Less dense; used primarily in aerospace applications |
Uranium Dihydride | UH₂ | +2 | ~10,000 | Radioactive; used in nuclear applications |
Hafnium dihydride's high density and unique reactivity distinguish it from these similar compounds, making it particularly interesting for specialized applications in material science and energy storage.
Transmetalation reactions involving hafnium precursors have emerged as a versatile route to HfH₂. For instance, hydrogenolysis of hydrocarbyl complexes such as [Hf(R)(thf)(Xy-N₃N)] (where R = Me, CH₂SiMe₃, η³-C₃H₅) in tetrahydrofuran (THF) yields terminal hydrides like [HfH(thf)(Xy-N₃N)] with a distorted trigonal bipyramidal geometry. The reaction proceeds via oxidative addition of H₂, with the hydride ligand exhibiting an unusually low-field ¹H NMR shift at δ 18.28 ppm, indicative of significant electron withdrawal by the hafnium center.
A notable example involves the use of Cp₂HfH₂ (Cp = η⁵-C₅Me₅), which reacts with olefins such as ethylene or styrene to form alkyl hydrides via stereospecific insertion into the Hf–H bond. This pathway is critical for catalytic hydrogenation applications, where anti-Markovnikov selectivity is achieved through σ-bond metathesis.
Under extreme pressures (>200 GPa), HfH₂ undergoes structural transitions to form polyhydrides with remarkable superconducting properties. At 243 GPa and 2,000 K, Hf polyhydrides adopt a face-centered cubic (fcc) lattice, exhibiting superconductivity with a critical temperature (Tₐ) of ~83 K. First-principles calculations reveal that the cubic I4/mmm phase of HfH₂ transitions to Cmma at 180 GPa and P2₁/m at 250 GPa, with Tₐ values escalating from 47 mK (ambient pressure) to 12.8 K (260 GPa).
Table 1: Superconducting Properties of Hf Polyhydrides
Phase | Pressure (GPa) | Tₐ (K) | Upper Critical Field (T) |
---|---|---|---|
I4/mmm | 1 atm | 0.047 | 0.024 |
Cmma | 180 | 8.16 | 5.99 |
P2₁/m | 260 | 12.8 | 10.62 |
fcc (HfHₓ) | 243 | 83 | 24 |
The enhanced superconductivity arises from strong electron-phonon coupling in hydrogen-rich frameworks, where Hf–H vibrational modes dominate the lattice dynamics.
HfH₂ serves as a precursor in the synthesis of MAX phase ceramics and high-entropy alloys (HEAs). In MAX phases, dehydrogenation of HfH₂ generates ultrafine hafnium particles, which react with Al and C at reduced temperatures (1,200–1,400°C) to form Zr₃AlC₂ or Hf₂AlC. This method minimizes oxide formation and enhances reactivity compared to elemental hafnium powders.
For HEAs, self-propagating high-temperature synthesis (SHS) of hydride mixtures (e.g., TiH₂-ZrH₂-HfH₂-VH₂-NbH₂) produces BCC-structured alloys with exceptional hydrogen storage capacities. The HEA Ti₀.₂Zr₀.₂Hf₀.₂V₀.₂Nb₀.₂ achieves an H/M ratio of 2.5, storing 2.42 wt.% hydrogen via occupation of both tetrahedral and octahedral interstitial sites.
Table 2: Hydrogen Storage Performance of Hf-Containing HEAs
Alloy Composition | H/M Ratio | Hydrogen Capacity (wt.%) | Cyclic Stability |
---|---|---|---|
Ti₀.₂Zr₀.₂Hf₀.₂V₀.₂Nb₀.₂ | 2.05 | 2.42 | >10 cycles |
Ti₀.₃Zr₀.₁₅Hf₀.₁₅V₀.₂Nb₀.₂ | 2.05 | 2.35 | >8 cycles |
The thermodynamic stability of HfH₂ is governed by its Gibbs free energy (ΔG), which becomes favorable under hydrogen-rich conditions. Density functional theory (DFT) calculations predict a dissociation temperature (Td) of 1,150 K at 1 bar H₂, with entropy changes (ΔS) of 0.130 kJ·mol⁻¹·K⁻¹. Isotope substitution (e.g., H → D or T) alters Td by ≤50 K due to vibrational mode shifts.
Decomposition pathways include β-hydride elimination from metallocyclopropane intermediates, as observed in Cp₂HfH₂ systems. At 25°C, [HfH(thf)(Xy-N₃N)] undergoes dehydrogenative thermolysis to form dinuclear complexes bridged by μ-H and μ-NXy ligands, highlighting the kinetic instability of terminal hydrides.
Hafnium dihydride exhibits remarkable structural transformations under applied pressure, demonstrating a complex phase behavior that has been extensively studied through first-principles calculations and experimental investigations. The material undergoes a pressure-induced structural phase transition from the calcium fluoride structure to the iron disulfide phase at 10.75 gigapascals [13] [18]. This transition represents a fundamental change in the crystallographic arrangement of hafnium and hydrogen atoms within the lattice structure.
Under ambient conditions, hafnium dihydride crystallizes in the tetragonal system with space group I4/mmm, characterized by a compressed cubic structure where the c/a ratio is less than unity [15] [17]. The tetragonal distortion arises from the high density of states at the Fermi level, which creates a Jahn-Teller-like instability that drives the structural deformation away from the ideal cubic arrangement [17].
At elevated pressures, the material undergoes a sequence of phase transitions. Research has identified multiple structural phases including I4/mmm, Cmma, and P21/m structures at different pressure regimes [3]. The transition from I4/mmm to Cmma occurs at approximately 180 gigapascals, followed by a subsequent transformation to P21/m at 250 gigapascals [3]. Each of these high-pressure phases maintains metallic character, with superconducting critical temperatures ranging from 47-193 millikelvin for the I4/mmm phase to 10.62-12.8 kelvin for the P21/m phase [3].
The pressure-induced transitions are accompanied by significant changes in the coordination environment of hafnium atoms. At extreme pressures, hafnium dihydride can adopt a ten-fold coordinated structure, representing one of the highest coordination numbers observed in binary hydride systems [35]. This high-coordination structure exhibits enhanced superconducting properties with increasing transition temperatures as pressure is applied [35].
Phase | Space Group | Pressure Range (GPa) | Coordination Number | Superconducting Tc (K) |
---|---|---|---|---|
Tetragonal | I4/mmm | 0-180 | 8 | 0.047-0.193 [3] |
Orthorhombic | Cmma | 180-250 | 8-9 | 5.99-8.16 [3] |
Monoclinic | P21/m | 250+ | 9-10 | 10.62-12.8 [3] |
Density functional theory calculations have provided crucial insights into the structural properties and phase stability of hafnium dihydride. First-principles studies using the Vienna Ab-initio Simulation Package have successfully predicted lattice parameters that show excellent agreement with experimental measurements [13] [18]. The calculated elastic constants demonstrate that hafnium dihydride is mechanically stable under ambient conditions, with all elastic moduli satisfying the Born stability criteria [18].
The computational modeling reveals that hydrogen atoms preferentially occupy tetrahedral interstitial sites within the hafnium lattice, consistent with the calcium fluoride structure type [8] [11]. Density functional theory calculations indicate that the tetragonal distortion in hafnium dihydride results from electronic effects rather than purely geometric considerations [17]. The high density of electronic states near the Fermi level creates an instability that favors the compressed tetragonal structure over the cubic arrangement [15] [17].
Systematic first-principles studies of hafnium-hydrogen systems have investigated the stability and mechanical properties across various stoichiometries [24]. For hafnium hydride compositions where the hydrogen-to-hafnium ratio ranges from 0 to 1, calculations show that hydrogen location and concentration significantly affect both stability and mechanical properties [24]. When the hydrogen content is below 0.25 atoms per hafnium atom, hexagonal close-packed phases with hydrogen at tetrahedral sites are energetically most stable [24]. However, for higher hydrogen concentrations exceeding 0.25, face-centered cubic and body-centered cubic phases with hydrogen at tetrahedral sites become relatively more favorable [24].
The computational studies have also examined the effects of spin-orbit coupling on the electronic and structural properties of hafnium dihydride [15]. These calculations demonstrate that relativistic effects play a significant role in determining the precise lattice parameters and electronic structure of the compound [15]. The inclusion of spin-orbit coupling in the calculations improves agreement with experimental observations and provides a more accurate description of the material's properties [15].
Bonding analysis using electron localization function and Bader charge analysis reveals that hafnium dihydride exhibits predominantly ionic character, with charge transfer occurring from hafnium atoms to hydrogen [3]. The calculated electron density distributions show that hafnium atoms carry a positive charge while hydrogen atoms are negatively charged, confirming the ionic nature of the hafnium-hydrogen bonding [3].
Calculation Method | Lattice Parameter a (Å) | Lattice Parameter c (Å) | c/a Ratio | Formation Energy (eV/atom) |
---|---|---|---|---|
Density Functional Theory | 4.878 [11] | 4.341 [11] | 0.89 [11] | -0.85 [24] |
Generalized Gradient Approximation | 4.876 [18] | 4.335 [18] | 0.89 [18] | -0.82 [18] |
Local Density Approximation | 4.865 [13] | 4.328 [13] | 0.89 [13] | -0.88 [13] |
X-ray diffraction and neutron scattering techniques have provided definitive experimental validation of the structural properties predicted by computational methods. Neutron diffraction studies are particularly valuable for hafnium dihydride because they can accurately locate hydrogen atom positions, which are challenging to determine using X-ray diffraction alone due to the low scattering factor of hydrogen [11] [31].
In situ neutron diffraction experiments conducted as a function of composition and temperature have revealed detailed information about the hafnium-hydrogen phase diagram [31]. These studies demonstrate that hafnium dihydride exhibits a face-centered cubic structure at compositions near hafnium deuteride with deuterium-to-hafnium ratio of 1.66, while a face-centered tetragonal structure is observed at higher deuterium concentrations approaching a ratio of 1.95 [11].
The experimental validation of phase coexistence has been achieved through combined X-ray diffraction, neutron diffraction, and nuclear magnetic resonance spectroscopy measurements [11]. Studies of hafnium deuteride at intermediate compositions, specifically at a deuterium-to-hafnium ratio of 1.78, reveal the simultaneous presence of both face-centered cubic and face-centered tetragonal phases [11]. The phase fraction analysis indicates approximately 43% face-centered cubic phase and 57% face-centered tetragonal phase at this composition [11].
Neutron diffraction refinements have provided precise lattice parameters for different hafnium deuteride phases. For the face-centered cubic phase at a deuterium-to-hafnium ratio of 1.66, the lattice parameter is 0.487648 nanometers [11]. The face-centered tetragonal phase at a deuterium-to-hafnium ratio of 1.95 exhibits lattice parameters of a = 0.487805 nanometers and c = 0.434134 nanometers, corresponding to a c/a ratio of 0.89 [11].
X-ray diffraction studies of pile-irradiated hafnium hydrides have demonstrated the structural stability of these materials under radiation exposure [26]. The diffraction patterns obtained before and after neutron irradiation show no observable changes in crystal structure for hafnium deuteride with a deuterium-to-hafnium ratio of 1.63 [26]. However, some line broadening was observed in the tetragonal hafnium dihydride after irradiation, indicating possible microstructural changes without alteration of the fundamental crystal structure [26].
Grazing incidence X-ray diffraction measurements have been employed to study structural changes in hafnium hydride thin films following ion irradiation [8]. These experiments reveal phase transformations from the tetragonal epsilon phase toward the cubic delta phase in the irradiated regions, demonstrating the sensitivity of hafnium hydride structures to radiation-induced defects [8].
Experimental Technique | Phase Identified | Lattice Parameters (nm) | Space Group | Temperature Range (°C) |
---|---|---|---|---|
Neutron Diffraction | Face-centered cubic | a = 0.4876 [11] | Fm3̅m [11] | 300 [11] |
Neutron Diffraction | Face-centered tetragonal | a = 0.4878, c = 0.4341 [11] | I4/mmm [11] | 300 [11] |
X-ray Diffraction | Tetragonal | a = 0.487, c = 0.433 [26] | I4/mmm [26] | 25 [26] |
The phase stability of hafnium-hydrogen binary systems has been comprehensively studied across a wide range of compositions and temperatures. The hafnium-hydrogen phase diagram exhibits multiple stable phases depending on the hydrogen content and thermal conditions [32] [34]. At low hydrogen concentrations, hafnium maintains its hexagonal close-packed structure with hydrogen atoms occupying interstitial sites [24]. As the hydrogen content increases, the system transitions through various phases including face-centered cubic and face-centered tetragonal structures [34].
The face-centered cubic to face-centered tetragonal phase transition occurs over a narrow composition range between hydrogen-to-hafnium ratios of approximately 1.78 and 1.86 in bulk materials [34]. This transition exhibits first-order character with associated hysteresis and phase coexistence [11] [34]. However, studies of hafnium hydride thin films demonstrate that nanoconfinement effects can suppress this phase coexistence, resulting in a more gradual transition without hysteresis [6] [34].
Thermodynamic analysis of the hafnium-hydrogen system has revealed that the formation of hafnium hydrides is energetically favorable across the entire composition range [24] [32]. The formation enthalpy becomes increasingly negative with higher hydrogen content, indicating enhanced stability for hydrogen-rich phases [32]. Temperature-dependent studies show that the phase boundaries shift with increasing temperature, with higher temperatures generally favoring phases with lower hydrogen content due to entropic effects [32].
The stability of hafnium hydride phases is strongly influenced by the presence of defects and off-stoichiometric compositions [17]. Computational studies indicate that hydrogen vacancies can significantly alter the preferred crystal structure, with vacancy-rich compositions favoring cubic phases over tetragonal arrangements [17]. Conversely, the presence of helium atoms from tritium decay in tritide applications tends to promote tetragonal distortions [17].
In ternary systems, hafnium forms stable compounds with various elements while maintaining hydrogen incorporation [12] [29]. Studies of hafnium-tantalum-carbon ternary systems demonstrate that hafnium can form solid solutions with other refractory metals while retaining the ability to accommodate hydrogen [29]. These ternary phases often exhibit enhanced thermal stability and modified hydrogen absorption characteristics compared to binary hafnium hydrides [29].
The mechanical stability of hafnium hydride phases has been evaluated through elastic constant calculations [17] [18]. The computed elastic moduli indicate that both cubic and tetragonal hafnium dihydride phases are mechanically stable, satisfying all Born stability criteria [18]. However, the tetragonal phase exhibits negative shear elastic constants when forced into a cubic arrangement, confirming the intrinsic instability of the cubic structure at the hafnium dihydride composition [17].
Composition (H/Hf) | Stable Phase | Formation Energy (eV/H atom) | Transition Temperature (°C) | Mechanical Stability |
---|---|---|---|---|
0.25 | Hexagonal close-packed | -0.45 [24] | >800 [32] | Stable [24] |
1.66 | Face-centered cubic | -0.78 [11] | 400-600 [32] | Stable [11] |
1.78 | Phase coexistence | -0.82 [11] | 350-450 [32] | Metastable [11] |
2.00 | Face-centered tetragonal | -0.85 [3] | <350 [32] | Stable [18] |